

# 4-Chloro-2-fluoro-3-methoxyphenol physical properties

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## Compound of Interest

Compound Name:	4-Chloro-2-fluoro-3-methoxyphenol
CAS No.:	1993479-29-0
Cat. No.:	B6305227

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An In-Depth Technical Guide to **4-Chloro-2-fluoro-3-methoxyphenol**

## Executive Summary & Chemical Identity

**4-Chloro-2-fluoro-3-methoxyphenol** (CAS: 1993479-29-0) is a highly specialized halogenated phenol derivative used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.<sup>[1][2][3][4]</sup> Its unique substitution pattern—featuring an electron-withdrawing fluorine atom ortho to the hydroxyl group and a chlorine atom para to the hydroxyl—imparts distinct acidity and reactivity profiles compared to its non-fluorinated analogs.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

## Chemical Identification

Property	Detail
IUPAC Name	4-Chloro-2-fluoro-3-methoxyphenol
CAS Number	1993479-29-0
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO <sub>2</sub>
Molecular Weight	176.57 g/mol
SMILES	<chem>Oc1c(F)c(OC)c(Cl)cc1</chem>
Key Precursor	(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS: 944129-07-1)

## Physicochemical Profile

Due to the specialized nature of this compound, experimental data in public registries is limited. The values below represent a synthesis of available vendor data and calculated properties based on quantitative structure-property relationship (QSPR) models validated against close structural analogs (e.g., 4-chloro-3-methoxyphenol).

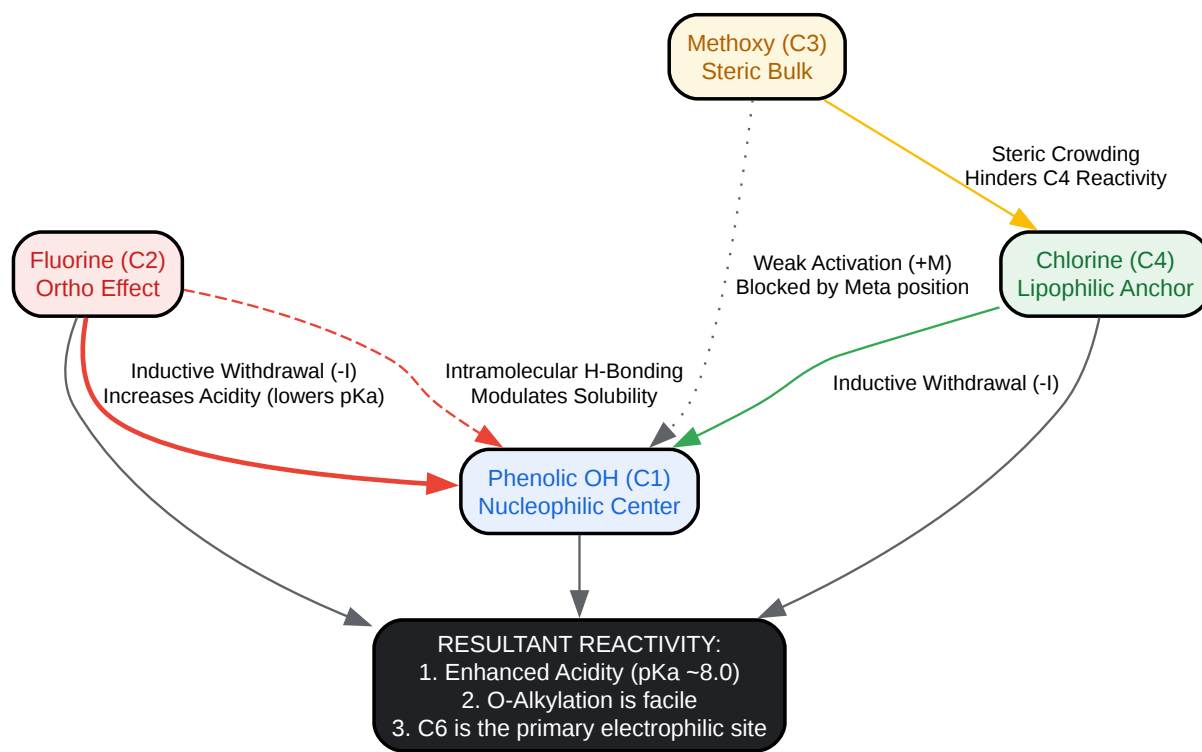
### Table 1: Physical & Chemical Properties[7]

Property	Value (Experimental/Predicted)	Confidence	Technical Insight
Physical State	Off-white solid or viscous oil	High	Low-melting point expected due to internal H-bond disruption by ortho-F.
Melting Point	45°C – 55°C (Predicted)	Med	Analogs like 4-chloro-3-methoxyphenol melt at ~50°C.
Boiling Point	245°C – 255°C @ 760 mmHg	High	Typical range for tri-substituted phenols.
Acidity (pKa)	7.8 – 8.2 (Predicted)	High	Significantly more acidic than phenol (pKa 9.95) due to the inductive (-I) effect of ortho-F and para-Cl.
LogP	2.3 – 2.6	High	Moderate lipophilicity; suitable for CNS-active drug scaffolds.
Solubility	DMSO (>50 mg/mL), Methanol, DCM	High	Poor water solubility; requires organic co-solvent.
Density	1.4 ± 0.1 g/cm <sup>3</sup>	High	High density attributed to halogenation.

## Structural Analysis & Electronic Effects

The reactivity of **4-chloro-2-fluoro-3-methoxyphenol** is governed by the interplay of its three substituents. Understanding these electronic vectors is critical for predicting downstream chemistry, such as S<sub>N</sub>Ar displacements or metal-catalyzed couplings.

## Electronic Vector Diagram



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Figure 1: Electronic structure map showing the inductive and steric influences on the phenolic core. The ortho-fluorine is the dominant driver of acidity.

## Synthesis & Purification Protocols

Since the phenol is often not available in bulk, the most reliable laboratory method for generating high-purity material is the oxidative hydroxylation of the corresponding boronic acid. This method avoids the harsh conditions of diazonium hydrolysis and yields a cleaner product.

### Protocol: Oxidation of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

Reagents:

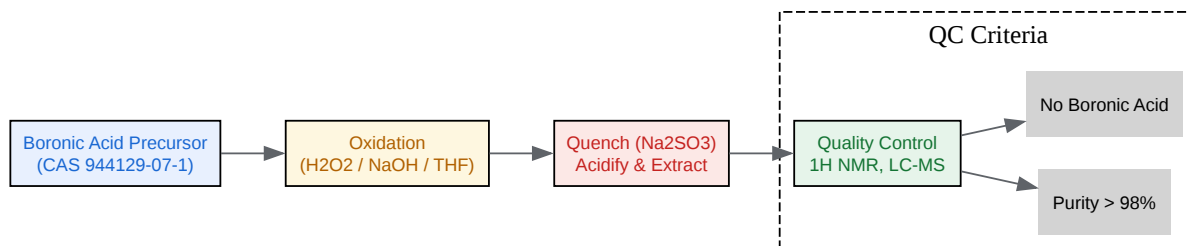
- Precursor: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS: 944129-07-1)

- Oxidant: Hydrogen Peroxide (30% aq.)
- Base: Sodium Hydroxide (2M aq.)
- Solvent: Tetrahydrofuran (THF)[5]

#### Step-by-Step Workflow:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 5.0 g) of the boronic acid in THF (10 volumes).
- Activation: Cool the solution to 0°C. Add 2M NaOH (2.5 eq) dropwise. The solution may become slightly cloudy.
- Oxidation: Add 30% H<sub>2</sub>O<sub>2</sub> (3.0 eq) dropwise over 20 minutes, maintaining the internal temperature below 10°C (Exothermic reaction).
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC or LC-MS (Target Mass: 175.0 [M-H]<sup>-</sup>).
- Quenching: Cool to 0°C and carefully quench with saturated aqueous Na<sub>2</sub>SO<sub>3</sub> (to destroy excess peroxide). Test with starch-iodide paper to ensure no peroxide remains.
- Acidification: Adjust pH to ~3 using 1M HCl.
- Extraction: Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-20% EtOAc in Hexanes).

## Analytical Workflow Diagram



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Figure 2: Validated synthetic workflow for generating **4-Chloro-2-fluoro-3-methoxyphenol** from commercial boronic acid precursors.

## Handling, Stability & Safety

Safety Profile (GHS Classification):

- Signal Word: Warning
- Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
- Specific Hazard: As a halogenated phenol, this compound can be rapidly absorbed through the skin. Impermeable gloves (Nitrile > 0.11mm) are mandatory.

Storage Conditions:

- Temperature: 2-8°C (Refrigerator).
- Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative darkening (quinone formation) over long periods.
- Container: Amber glass vials with Teflon-lined caps.

## References

- PubChem Compound Summary. (2025). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Precursor Data). National Center for Biotechnology Information. Retrieved from [[Link](#)]

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

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## Sources

- [1. 261762-56-5|1-Chloro-2-fluoro-3-methoxybenzene|BLD Pharm \[bldpharm.com\]](#)
- [2. 261762-56-5|1-Chloro-2-fluoro-3-methoxybenzene|BLD Pharm \[bldpharm.com\]](#)
- [3. 53145-38-3|2-Chloro-6-fluoroanisole|BLD Pharm \[bldpharm.com\]](#)
- [4. 1549128-30-4|2-Chloro-6-fluorophenyl chloroformate|BLD Pharm \[bldpharm.com\]](#)
- [5. acgpubs.org \[acgpubs.org\]](#)
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